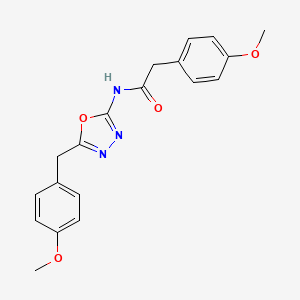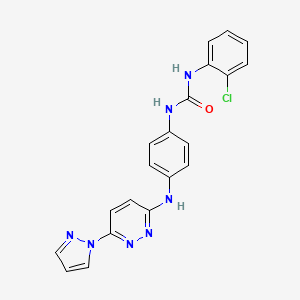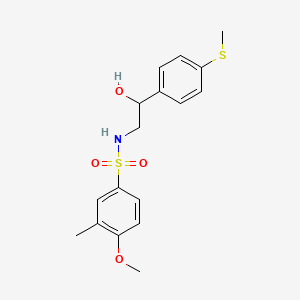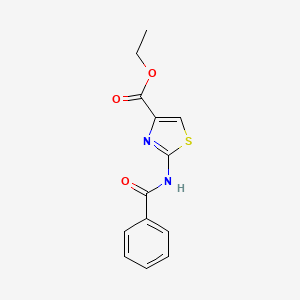
Ethyl 2-benzamido-1,3-thiazole-4-carboxylate
Übersicht
Beschreibung
Ethyl 2-benzamido-1,3-thiazole-4-carboxylate is a type of 2-aminothiazole, which is a significant class of organic medicinal compounds . These compounds are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Synthesis Analysis
The synthesis of this compound involves the reaction of Ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and aldehyde/ketone (0.05 mol) in absolute ethanol (30 mL). A few drops of glacial acetic acid are added to the reaction mixture, which is then stirred and refluxed for 12 hours .Molecular Structure Analysis
The molecular structure of this compound is characterized by FTIR and NMR (1H and 13C). The compound has a yield of 60%, melting point of 200–202 °C, and Rf 0.69 (petroleum ether: ethyl acetate, 1:3) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a yield of 60%, melting point of 200–202 °C, and Rf 0.69 (petroleum ether: ethyl acetate, 1:3). The compound is characterized by FTIR and NMR (1H and 13C) .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Ethyl 2-benzamido-1,3-thiazole-4-carboxylate and its derivatives have been a focal point in synthetic chemistry due to their promising applications in various fields, including medicinal chemistry. Notable research includes the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, showcasing a method involving cyclization of thioamide with 2-chloroacetoacetate, yielding a process efficiency above 60% (Tang Li-jua, 2015). Another study synthesized ethyl 2-(1-benzyloxycarbonylaminoethyl)-R-Δ2-thiazoline-4-carboxylate and related derivatives via the iminoether coupling method or dehydration method, highlighting the versatility of thiazole derivatives in synthetic organic chemistry (Y. Hirotsu, T. Shiba, T. Kaneko, 1970).
Antitumor Activity
Ethyl 2-substituted-aminothiazole-4-carboxylate analogs have demonstrated significant potential in anticancer research. For instance, certain analogs exhibited in vitro antitumor activity against 60 human tumor cell lines, with Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate showing remarkable activity against the RPMI-8226 leukemia cell line. This research emphasizes the role of thiazole derivatives as a valuable scaffold for developing new anticancer agents (H. El-Subbagh, A. Abadi, J. Lehmann, 1999).
Nonlinear Optical Properties and Theoretical Insights
This compound derivatives have also been studied for their nonlinear optical properties and electronic characteristics. Studies incorporating experimental and computational insights reveal these compounds' potential in optoelectronic applications. For example, synthesis and characterization of ethyl2-(2-benzylidenehydrazinyl)thiazole-4-carboxylate and its derivatives demonstrated notable nonlinear optical properties, supported by DFT calculations, indicating their utility in optoelectronic applications (Muhammad Haroon et al., 2020).
Antibacterial and Antituberculosis Activity
Further applications include the development of novel compounds for antibacterial and antituberculosis purposes. For instance, novel benzothiazole-containing derivatives have been synthesized, showcasing significant antibacterial and antituberculosis activity, highlighting the potential of this compound derivatives in addressing infectious diseases (Manoj N. Bhoi et al., 2016).
Zukünftige Richtungen
The future directions for Ethyl 2-benzamido-1,3-thiazole-4-carboxylate could involve further development and exploration of its therapeutic roles. It’s clear from the binding affinities that compounds having hydroxyl group substituted on benzene ring possess strong binding affinity as compared to other analogues . These designed compounds could be considered to act as antagonists against target UDP-N-acetylmuramate/l-alanine ligase .
Wirkmechanismus
Target of Action
Ethyl 2-benzamido-1,3-thiazole-4-carboxylate is a derivative of thiazole, a heterocyclic compound that has been found in many biologically active compounds Thiazole derivatives have been reported to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit CK1δ, a member of the casein kinase 1 family .
Biochemical Pathways
Thiazole derivatives are known to be involved in a wide range of cellular processes such as canonical wnt signaling, dna damage response, cell cycle progression, apoptosis, and chromosome segregation .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that their action and stability may be influenced by the solvent environment .
Biochemische Analyse
Biochemical Properties
Ethyl 2-benzamido-1,3-thiazole-4-carboxylate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as xanthine oxidase, which is involved in purine metabolism . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The interactions between this compound and these biomolecules are primarily driven by its thiazole ring, which can form hydrogen bonds and hydrophobic interactions with target molecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It can induce apoptosis in cancer cells by increasing the expression of caspase-3 and downregulating Bcl-2, a protein that inhibits apoptosis . This compound also affects cell signaling pathways, such as the Wnt signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression and cellular metabolism, leading to changes in cell function and viability .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can activate or inhibit proteins involved in cell signaling pathways, leading to changes in gene expression and cellular responses . The thiazole ring of this compound is crucial for its binding interactions, as it can form stable complexes with target molecules through hydrogen bonding and hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the long-term impact of this compound in biochemical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cell signaling pathways without causing significant toxicity . At high doses, this compound can induce toxic effects, such as liver damage and oxidative stress . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to purine metabolism and cellular detoxification . This compound can interact with enzymes such as xanthine oxidase, which plays a role in the breakdown of purines to uric acid . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . Understanding these metabolic interactions is crucial for elucidating the biochemical role of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can be taken up by cells via specific transporters and can bind to proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells are influenced by these interactions, which can affect its activity and function .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its biochemical effects . This compound can be directed to particular organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . The subcellular localization of this compound is important for its activity, as it allows the compound to interact with specific biomolecules and modulate their function .
Eigenschaften
IUPAC Name |
ethyl 2-benzamido-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-2-18-12(17)10-8-19-13(14-10)15-11(16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APARLFOMPOBXSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2956345.png)
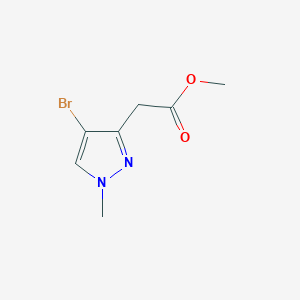
![3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentyl]prop-2-ynoic acid](/img/structure/B2956349.png)
![2-cyano-N-[4-(morpholin-4-yl)phenyl]-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide](/img/structure/B2956351.png)

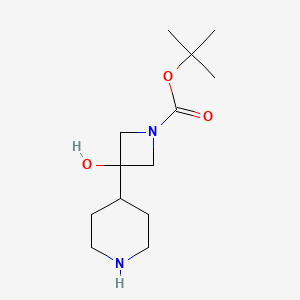
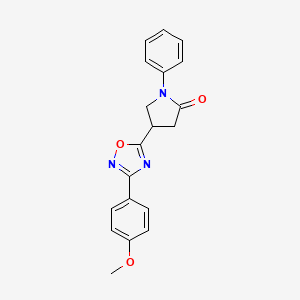
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2956357.png)


